![molecular formula C9H12N2O4S B14223393 N-{4-[(Methanesulfonyl)amino]phenyl}glycine CAS No. 773844-67-0](/img/structure/B14223393.png)
N-{4-[(Methanesulfonyl)amino]phenyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(Methanesulfonyl)amino]phenyl}glycine: is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(Methanesulfonyl)amino]phenyl}glycine typically involves the reaction of 4-aminophenylboronic acid with methanesulfonyl chloride. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-{4-[(Methanesulfonyl)amino]phenyl}glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methanesulfonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-{4-[(Methanesulfonyl)amino]phenyl}glycine is used as a reactant in the synthesis of various organic compounds. It serves as a building block for more complex molecules and is involved in Suzuki-type Pd(0) coupling reactions .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It has shown promise in inhibiting IKK-β, an enzyme involved in inflammatory responses .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It is investigated for its role in treating conditions such as osteoporosis and other inflammatory diseases .
Industry: Industrially, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of these products.
Wirkmechanismus
The mechanism of action of N-{4-[(Methanesulfonyl)amino]phenyl}glycine involves its interaction with specific molecular targets. For instance, it inhibits IKK-β by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to reduced inflammation and other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(Methanesulfonyl)phenylboronic acid
- 4-Methylsulfonylaminophenylboronic acid
- 4-(Dihydroxyboryl)-N-(methylsulfonyl)phenylamine
Comparison: N-{4-[(Methanesulfonyl)amino]phenyl}glycine is unique due to its specific structure and the presence of both a glycine and a methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds that may only contain one of these functional groups .
Eigenschaften
CAS-Nummer |
773844-67-0 |
|---|---|
Molekularformel |
C9H12N2O4S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
2-[4-(methanesulfonamido)anilino]acetic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-16(14,15)11-8-4-2-7(3-5-8)10-6-9(12)13/h2-5,10-11H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
STLHXGKJLJULOV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


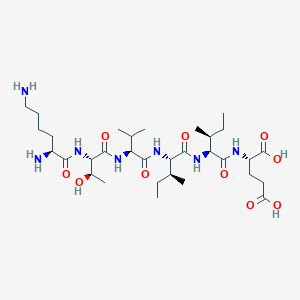

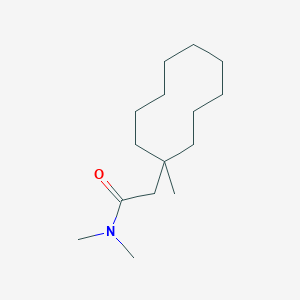

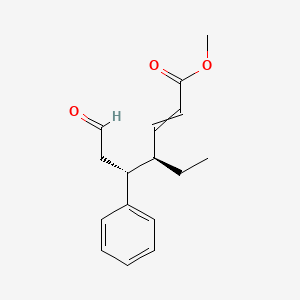

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
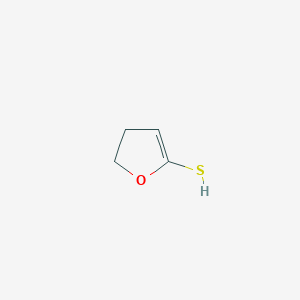
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
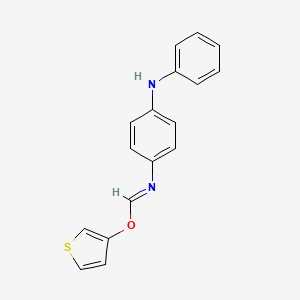
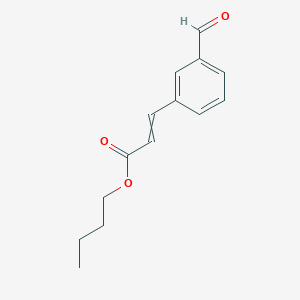
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
